molecular formula C17H12N2 B10842240 3-(2-Methylquinolin-7-yl)benzonitrile

3-(2-Methylquinolin-7-yl)benzonitrile

Cat. No.: B10842240
M. Wt: 244.29 g/mol
InChI Key: RPEUOKKTGONULE-UHFFFAOYSA-N
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Description

3-(2-Methylquinolin-7-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile group attached to a 2-methylquinoline moiety at the 7-position. This compound has been investigated in drug development contexts, particularly for neurological disorders such as Alzheimer’s disease and anxiety, targeting receptors like metabotropic glutamate receptor 5 (GRM5) .

Key physicochemical properties include a molecular weight of approximately 264.3 g/mol, moderate solubility in organic solvents, and a planar structure conducive to π-π stacking interactions.

Properties

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(2-methylquinolin-7-yl)benzonitrile

InChI

InChI=1S/C17H12N2/c1-12-5-6-14-7-8-16(10-17(14)19-12)15-4-2-3-13(9-15)11-18/h2-10H,1H3

InChI Key

RPEUOKKTGONULE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 3-(2-methylquinolin-7-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylquinolin-7-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methylquinolin-7-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methylquinolin-7-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline-Benzenenitrile Scaffold

2-Methoxymethoxy-5-(2-methylquinolin-7-yl)benzonitrile (Compound 16)
  • Structure : Differs by a methoxymethoxy (-OCH2OCH3) substituent at the 5-position of the benzonitrile ring.
  • Properties :
    • Molecular weight: ~314.3 g/mol.
    • Increased polarity due to the ether groups, enhancing solubility in polar solvents.
    • IR spectroscopy confirms the presence of nitrile (2236 cm⁻¹) and ether (1129 cm⁻¹) functional groups .
3-[(2-Amino-4-methylquinolin-7-yl)methoxy]-5-[(methylamino)methyl]benzonitrile (8EY)
  • Structure: Features an amino group on the quinoline (2-position), a methyl group (4-position), and a methylamino-methyl substituent on the benzonitrile ring.
  • Properties: Molecular weight: 332.4 g/mol. Crystalline powder appearance (yellow/greenish-yellow), suggesting high purity. Contains multiple hydrogen-bond donors (amino groups), enhancing interactions with biological targets .
  • Significance: The amino groups likely improve receptor binding, making it a candidate for central nervous system (CNS) applications.
(±)-7-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-yl)amino]heptanenitrile
  • Structure: Incorporates a tetrahydroquinoline fused to a cyclooctane ring and a heptanenitrile chain.
  • Properties :
    • Increased molecular complexity and rigidity due to the fused ring system.
    • The chloro substituent and aliphatic chain may enhance lipophilicity and membrane permeability .
  • Significance: Demonstrates how structural rigidity impacts pharmacokinetics compared to the planar 3-(2-methylquinolin-7-yl)benzonitrile.

Role of the Benzonitrile Group

The benzonitrile moiety is a common feature in several analogs:

  • 3-{2·[1-(2-Amino-9H-purin-6-ylamino)·ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzonitrile (Compound 154): Combines benzonitrile with purine and quinazoline groups. Molecular weight: 456 g/mol (M+H). The nitrile group may stabilize interactions with enzymatic active sites, as seen in antiproliferative agents .

Pharmacological and Toxicological Profiles

  • No explicit toxicity data are provided .
  • 8EY: No toxicity data reported, but its crystalline nature suggests suitability for formulation .

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